

The Discovery and Synthesis of CZC-25146 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CZC-25146 hydrochloride	
Cat. No.:	B1139147	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **CZC-25146 hydrochloride**. It includes a detailed synthesis protocol, comprehensive quantitative data on its inhibitory activity and cellular effects, and a thorough examination of the LRRK2 signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery of CZC-25146

The discovery of CZC-25146 was the result of a chemoproteomics-based approach aimed at identifying potent and selective LRRK2 inhibitors.[1] This strategy involved the use of broad-spectrum kinase inhibitors as probes to capture and identify their protein targets from complex biological samples. Through iterative medicinal chemistry efforts guided by selectivity and potency profiling, CZC-25146 emerged as a lead compound with desirable pharmacokinetic properties.[1]

Synthesis of CZC-25146 Hydrochloride



The synthesis of CZC-25146, chemically named N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide, is a multi-step process. The hydrochloride salt is typically formed in the final step to improve solubility and stability.

Experimental Protocol: Synthesis of CZC-25146

Step 1: Synthesis of 4-chloro-5-fluoro-N-(2-methoxy-4-morpholinophenyl)pyrimidin-2-amine

- To a solution of 2,4-dichloro-5-fluoropyrimidine and 2-methoxy-4-morpholinoaniline in a suitable solvent such as isopropanol, a base like N,N-diisopropylethylamine is added.
- The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of N4-(2-(methylsulfonamido)phenyl)-5-fluoro-N2-(2-methoxy-4-morpholinophenyl)pyrimidine-2,4-diamine (CZC-25146)

- The intermediate from Step 1 is reacted with N-(2-aminophenyl)methanesulfonamide in the presence of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, for instance, Xantphos.
- A base, such as cesium carbonate, is added to the reaction mixture in a solvent like 1,4dioxane.
- The mixture is heated at an elevated temperature under an inert atmosphere (e.g., argon or nitrogen) for an extended period.
- After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography.

Step 3: Formation of CZC-25146 Hydrochloride



- The purified CZC-25146 free base is dissolved in a suitable solvent, such as a mixture of dichloromethane and methanol.
- A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise to the solution of the free base with stirring.
- The resulting precipitate, **CZC-25146 hydrochloride**, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for CZC-25146.

Table 1: In Vitro Inhibitory Activity of CZC-25146

Target	IC50 (nM)	Assay Type
Wild-type LRRK2	4.76[2][3][4]	Cell-free kinase assay
G2019S LRRK2	6.87[2][3]	Cell-free kinase assay
PLK4	Potent Inhibition	Kinase panel screening
GAK	Potent Inhibition	Kinase panel screening
TNK1	Potent Inhibition	Kinase panel screening
CAMKK2	Potent Inhibition	Kinase panel screening
PIP4K2C	Potent Inhibition	Kinase panel screening

Table 2: Cellular Activity of CZC-25146



Parameter	EC50	Cell Type	Assay
Neuroprotection (G2019S LRRK2- induced toxicity)	~100 nM[2]	Primary rodent cortical neurons	Neurite outgrowth and cell viability
Rescue of neurite defects (G2019S LRRK2)	-	Primary human neurons	Neurite length analysis

Table 3: Pharmacokinetic Properties of CZC-25146 in Mice

Parameter	Value	Route of Administration
Intravenous (IV) Dosage	1 mg/kg[2]	Single dose
Oral (PO) Dosage	5 mg/kg[2]	Single dose

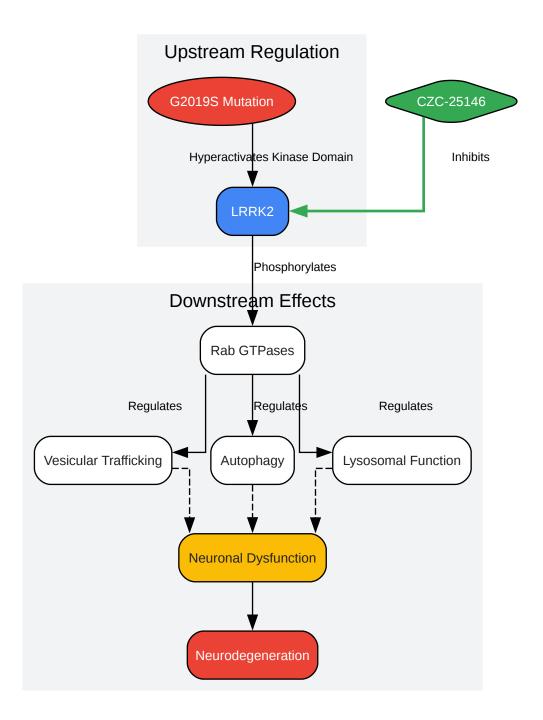
Mechanism of Action and Signaling Pathway

CZC-25146 exerts its biological effects primarily through the inhibition of LRRK2 kinase activity. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its hyperactivity due to mutations is a major cause of familial Parkinson's disease.

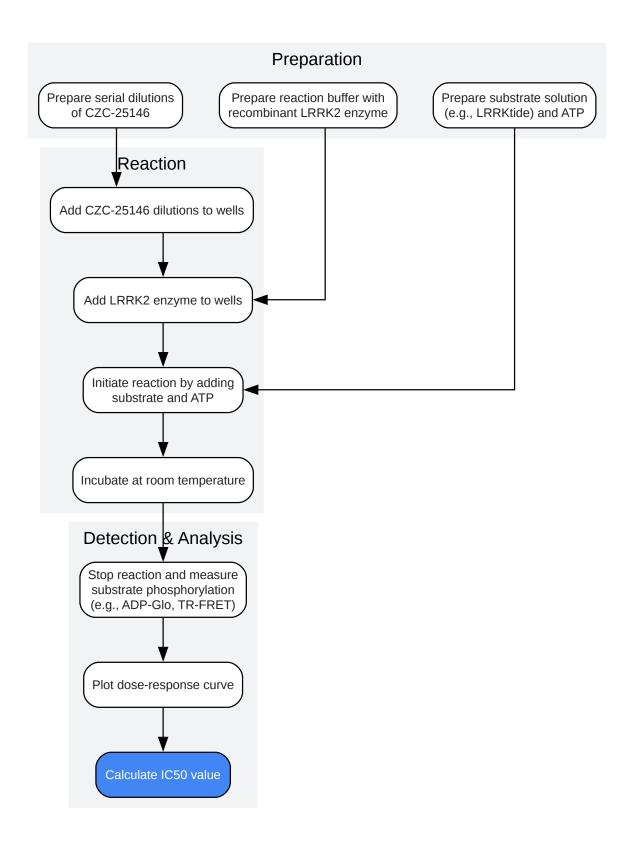
LRRK2 Signaling Pathway

The diagram below illustrates the central role of LRRK2 in cellular signaling and the point of intervention by CZC-25146. Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to increased phosphorylation of its substrates, including a subset of Rab GTPases. This aberrant phosphorylation disrupts downstream cellular processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration. CZC-25146, by selectively inhibiting LRRK2's kinase activity, aims to restore these processes to their normal state.

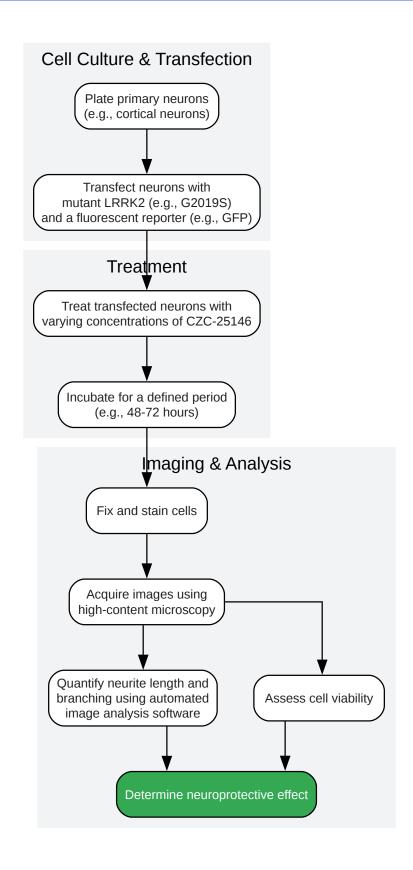












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